1H-Indene-3-carboxylic acid
Overview
Description
1H-Indene-3-carboxylic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of indene with a carboxylic acid functional group at the third position on the indene ring system.
Synthesis Analysis
The synthesis of 1H-indene-3-carboxylic acid and its derivatives has been explored in several studies. For instance, the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid has been investigated, revealing that the process occurs through an enolization-reketonization reaction sequence in aqueous solutions . Another study describes the improved synthesis of 1H-indazole-3-carboxylic acid, which is structurally related to 1H-indene-3-carboxylic acid, showing an overall yield of 55.3% and highlighting the advantages of lower cost and simplicity suitable for industrial manufacture .
Molecular Structure Analysis
The molecular conformation of related indene derivatives has been characterized using X-ray diffraction (XRD). For example, the racemic indan derivative (\u00b1)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide was determined to be a racemate crystallizing in an achiral crystal structure, with the diastereomers linked by hydrogen bonds forming a dimer . Additionally, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, another related compound, was studied and found to belong to the triclinic space group with specific unit cell parameters .
Chemical Reactions Analysis
Several studies have focused on the chemical reactions involving indene derivatives. A novel strategy for the catalytic synthesis of substituted 1H-indenes using a Co(III) carbene radical intermediate has been presented, which is a unique example of a net intramolecular carbene insertion into a vinylic C(sp2)-H bond . The functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have also been explored, with various products being synthesized and their structures determined spectroscopically .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indene-3-carboxylic acid derivatives can be inferred from related studies. The kinetics and mechanism of the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid have been determined, including the keto-enol equilibrium constants and acid dissociation constants of the keto and enol forms . The crystallographic studies provide insights into the molecular conformation and packing, which are crucial for understanding the physical properties of these compounds .
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 1H-Indene-3-carboxylic acid is used in the synthesis of a versatile 1H-indene-3-carboxylate scaffold . This scaffold is used in the creation of a variety of bioactive molecules .
- Methods of Application or Experimental Procedures : The process involves a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones, followed by capturing the in situ generated ketene intermediates with various alcohols . This produces diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .
- Results or Outcomes : The broad substrate scope, high functional group tolerance, and robust conditions make the resulting derivative a versatile platform for the synthesis of plenty of bioactive molecules .
Application in Chiral Derivatizing Agent Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 1H-Indene-3-carboxylic Acid is used for preparing esters of 1-Fluorindan-1-carboxylic Acid (FICA) as a chiral derivatizing agent .
Application in Chromatographic Separation
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : 1H-Indene-3-carboxylic acid can be used in chromatographic separation .
- Methods of Application or Experimental Procedures : The compound can be separated on a Newcrom R1 HPLC column . The specific conditions for the separation (such as the mobile phase, flow rate, and temperature) would depend on the specific requirements of the analysis.
- Results or Outcomes : The outcome of this application is the successful separation of 1H-Indene-3-carboxylic acid, which can be useful in analytical chemistry for the identification and quantification of this compound .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCUDBGUBVDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161940 | |
Record name | 1H-Indene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-3-carboxylic acid | |
CAS RN |
14209-41-7 | |
Record name | Indene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14209-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014209417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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